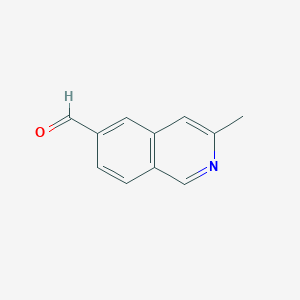
3-Methylisoquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisoquinoline-6-carbaldehyde: is an organic compound with the molecular formula C11H9NO . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by the presence of a methyl group at the third position and an aldehyde group at the sixth position of the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the isoquinoline ring . Another method involves the Pfitzinger reaction , where isoquinoline is reacted with an aromatic aldehyde in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method is preferred due to its efficiency, reduced reaction times, and lower energy consumption . The reaction conditions typically involve the use of microwave irradiation to accelerate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 3-Methylisoquinoline-6-carboxylic acid
Reduction: 3-Methylisoquinoline-6-methanol
Substitution: Various substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
3-Methylisoquinoline-6-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . For example, it has been shown to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer drug development.
Comparación Con Compuestos Similares
- 3-Methylisoquinoline
- 6-Methylisoquinoline
- 3-Methylquinoline
- 6-Methylquinoline
Comparison: 3-Methylisoquinoline-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . For instance, while 3-Methylisoquinoline and 6-Methylisoquinoline primarily undergo substitution reactions, this compound can also undergo oxidation and reduction reactions . This versatility makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3-methylisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-7H,1H3 |
Clave InChI |
XWOIPZXQGRBYCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)C=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
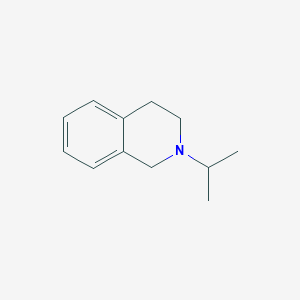
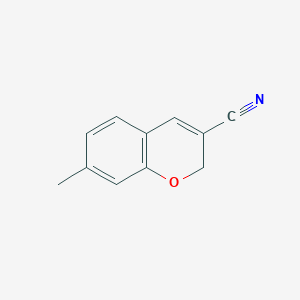


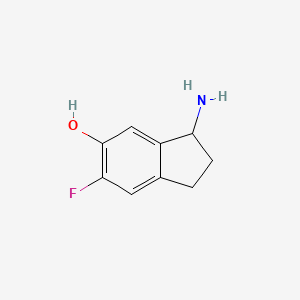

![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
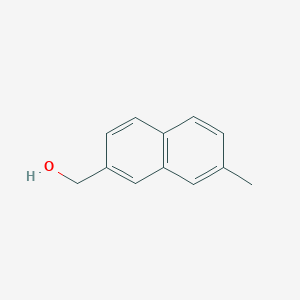
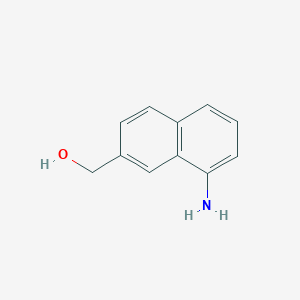

![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)
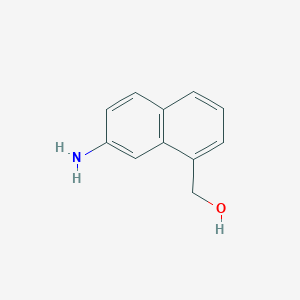
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)
